molecular formula C8H14N4O2 B2539269 N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine CAS No. 1429417-60-6

N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B2539269
CAS No.: 1429417-60-6
M. Wt: 198.226
InChI Key: CDDPBHGHUYTFIB-UHFFFAOYSA-N
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Description

N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a butyl group, a methyl group, and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine typically involves the reaction of 4-iodo-1-methyl-3-nitro-1H-pyrazole with butylamine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Uniqueness: N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, the methyl group influences its steric properties, and the nitro group contributes to its reactivity and potential biological activities .

Properties

IUPAC Name

N-butyl-1-methyl-4-nitropyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-3-4-5-9-8-7(12(13)14)6-11(2)10-8/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDPBHGHUYTFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NN(C=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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